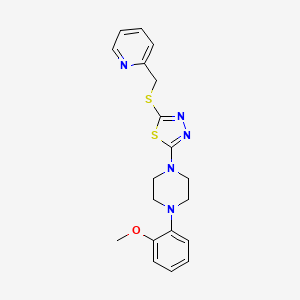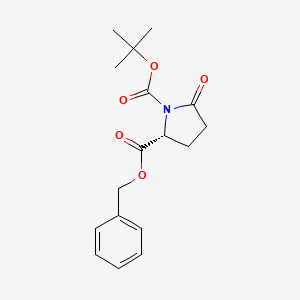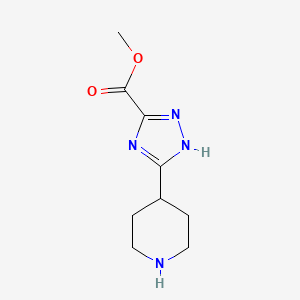![molecular formula C18H18N6O2 B2375691 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034477-00-2](/img/structure/B2375691.png)
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Applications De Recherche Scientifique
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound can be used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.
Industrial Applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Construction of the azetidine ring: This can be synthesized via cyclization reactions involving suitable amines and halogenated compounds.
Coupling reactions: The final step involves coupling the oxadiazole, pyrimidine, and azetidine intermediates under conditions that facilitate the formation of the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Mécanisme D'action
The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: shares similarities with other compounds containing oxadiazole, pyrimidine, and azetidine rings.
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(4-phenylpyrimidin-2-yl)azetidine-3-carboxamide: A similar compound with a different substitution pattern on the pyrimidine ring.
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-2-carboxamide: A similar compound with a different substitution pattern on the azetidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-12-22-23-17(26-12)8-19-18(25)14-9-24(10-14)16-7-15(20-11-21-16)13-5-3-2-4-6-13/h2-7,11,14H,8-10H2,1H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADKCHALMGQUAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375610.png)

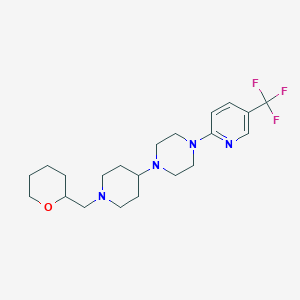

![8-(3,4-dimethoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)
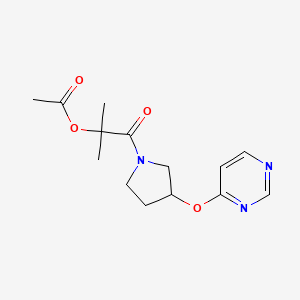

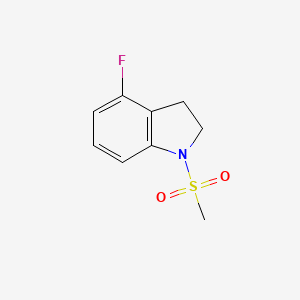
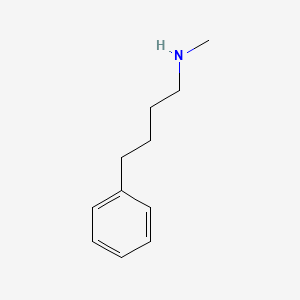
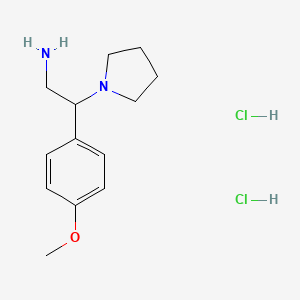
![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
